3-Hydroxy desloratidine

Description

Properties

Molecular Formula |

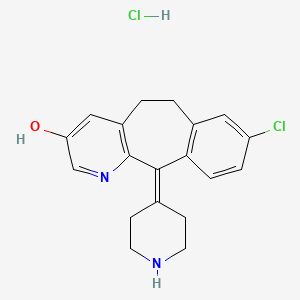

C19H20Cl2N2O |

|---|---|

Molecular Weight |

363.3 g/mol |

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride |

InChI |

InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H |

InChI Key |

AXPJOGMZPPTIKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

3-Hydroxy desloratadine can be synthesized from desloratadine through a series of chemical reactions. The formation of 3-Hydroxy desloratadine is catalyzed by the enzyme cytochrome P450 (CYP2C8) following glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 . The synthetic route involves the oxidation of desloratadine, followed by glucuronidation and subsequent deconjugation . Industrial production methods typically involve the use of cryopreserved human hepatocytes to catalyze the formation of 3-Hydroxy desloratadine .

Chemical Reactions Analysis

3-Hydroxy desloratadine undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involved in its formation from desloratadine, catalyzed by CYP2C8.

Glucuronidation: This reaction involves the addition of glucuronic acid to desloratadine, catalyzed by UDP-glucuronosyltransferase 2B10.

Deconjugation: Following glucuronidation, a deconjugation event occurs to form 3-Hydroxy desloratadine.

Common reagents and conditions used in these reactions include NADPH and UDP-glucuronic acid . The major product formed from these reactions is 3-Hydroxy desloratadine itself .

Scientific Research Applications

3-Hydroxydesloratadine is an active metabolite of desloratadine, a histamine antagonist used to treat allergies . After desloratadine is ingested, it is metabolized into 3-hydroxydesloratadine, which is then further metabolized through glucuronidation . While both desloratadine and 3-hydroxydesloratadine are therapeutically active, some individuals are poor metabolizers of desloratadine, resulting in a decreased ability to form 3-hydroxydesloratadine .

Scientific Research Applications

3-Hydroxydesloratadine is commonly used in research settings when studying the pharmacokinetics of desloratadine . Studies often measure both desloratadine and 3-hydroxydesloratadine concentrations in plasma to understand how the drug is metabolized and cleared from the body .

- Pharmacokinetic Studies Simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma is achieved through LC/MS/MS (liquid chromatography with tandem mass spectrometry) . This method has been applied to pharmacokinetic and bioequivalence studies and is accurate, rapid, and sufficiently sensitive . A study using LC/MS/MS used a mobile phase of ammonium formate in water, methanol, and acetonitrile and found a concentration range of 0.05-10 ng/mL for both compounds .

- Metabolization Variability Approximately 6% of subjects are poor metabolizers of desloratadine . These individuals have an AUC (area under the curve) ratio of 3-OH-desloratadine to desloratadine of >0.1 .

- Plasma Level Monitoring Both desloratadine and 3-hydroxydesloratadine are therapeutically active at 1–10 ng/mL plasma levels .

Case Studies

- Fixed Drug Eruption: A case study reported a 59-year-old female who experienced recurrent fixed drug eruption (FDE) secondary to desloratadine . The patient, who had a history of diabetes mellitus, hypertension, and allergic rhinitis, developed skin eruptions whenever she took desloratadine . The lesions appeared at the same locations and cleared up in a few days, leaving post-inflammatory hyperpigmentation .

- Clinical Trials: Clinical trials have examined the effects of desloratadine in adults and adolescents with allergic rhinitis and chronic idiopathic urticaria . Desloratadine at a 5 mg dose provided 24-hour relief from symptoms .

Mechanism of Action

3-Hydroxy desloratadine exerts its effects by inhibiting the binding of pyrilamine to brain H1 receptors . This inhibition helps reduce allergic symptoms such as nasal congestion and watery eyes. The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The pathway involves the oxidation of desloratadine by CYP2C8 and subsequent glucuronidation by UDP-glucuronosyltransferase 2B10 .

Comparison with Similar Compounds

Key Pharmacokinetic Data :

- Linear Range : 50–10,000 pg/mL in human plasma .

- Limit of Detection (LOD): 10 pg/mL (signal-to-noise ratio >10) .

- Plasma Stability : Stable for 72 hours post-extraction and through five freeze-thaw cycles .

As a major metabolite, 3-hydroxy desloratadine contributes significantly to desloratadine’s therapeutic efficacy, with studies confirming its presence in plasma within 34.9±8.5 minutes post-administration .

Comparison with Structurally Similar Compounds

Structural Analogues Among H₁ Antagonists

Desloratadine and its metabolite belong to the tricyclic H₁ antagonist class, which includes:

- Loratadine : Parent compound of desloratadine, metabolized via cytochrome P450 (CYP3A4/2D6) to desloratadine.

- Cetirizine : A zwitterionic H₁ antagonist with minimal hepatic metabolism, excreted largely unchanged.

- Bilastine: A newer non-sedating antihistamine with structural similarities but distinct metabolic pathways .

Table 1: Structural and Metabolic Comparisons

Structural Insights :

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Profiles

Key Findings :

Efficacy in Clinical Trials

- Desloratadine vs. Bilastine : In a double-blind trial, 5 mg desloratadine (with 3-hydroxy metabolite) showed similar efficacy to 20 mg bilastine in reducing total symptom scores in seasonal allergic rhinitis .

- Desloratadine vs. Levocetirizine : Both drugs demonstrated equivalent efficacy in chronic urticaria, but desloratadine’s metabolite contributes to sustained H₁ receptor blockade .

Analytical Methods for Detection

A validated UPLC-MS/MS method enables precise quantification of 3-hydroxy desloratadine:

Q & A

Q. What criteria define clinically relevant thresholds for this compound exposure in special populations (e.g., hepatic impairment)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.